molecular formula C11H9ClN2 B1461596 4-Chloro-2-(o-tolyl)pyrimidine CAS No. 1156237-99-8

4-Chloro-2-(o-tolyl)pyrimidine

Cat. No.: B1461596
CAS No.: 1156237-99-8
M. Wt: 204.65 g/mol
InChI Key: KLXSWFBXWRSAEI-UHFFFAOYSA-N
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Description

4-Chloro-2-(o-tolyl)pyrimidine is a versatile chemical intermediate in organic synthesis and pharmaceutical research. The chloro group at the 4-position of the pyrimidine ring makes it an excellent electrophile for nucleophilic aromatic substitution reactions, allowing researchers to create a diverse array of disubstituted pyrimidine derivatives . This compound is part of a class of pyrimidine-based structures that are widely investigated for their potential biological activities. Pyrimidine scaffolds are of significant interest in medicinal chemistry and drug discovery. While research on the specific ortho -tolyl isomer is evolving, related para -tolyl and other substituted pyrimidines have demonstrated considerable potential in the development of antitubercular agents and have been explored as key frameworks in antimicrobial research . The structural motif of a chloropyrimidine fused with other heterocycles is also found in compounds studied for their antiviral properties . Researchers utilize this compound as a precursor for synthesizing more complex molecules, including pyrrole-fused pyrimidines, which are a focus in the search for novel inhibitors targeting diseases like tuberculosis . As a building block, it facilitates the exploration of new chemical space in the development of potential therapeutic agents. This product is intended for research purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-(2-methylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c1-8-4-2-3-5-9(8)11-13-7-6-10(12)14-11/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXSWFBXWRSAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformation Pathways of 4 Chloro 2 O Tolyl Pyrimidine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution is the cornerstone of 4-chloro-2-(o-tolyl)pyrimidine's reactivity. This multi-step addition-elimination mechanism involves the attack of a nucleophile on the electron-poor pyrimidine (B1678525) ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. ntnu.no Aromaticity is subsequently restored upon the expulsion of the chloride ion. The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, which significantly activates the ring towards nucleophilic attack, particularly at the positions ortho and para to them (C2, C4, and C6).

In pyrimidine systems containing leaving groups at both the C2 and C4 positions, such as 2,4-dichloropyrimidine (B19661), nucleophilic attack generally occurs preferentially at the C4 position. wuxiapptec.com This regioselectivity is attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electrophilic and susceptible to nucleophilic attack. wuxiapptec.com For this compound, the presence of the chloro group exclusively at the C4 position directs nucleophilic substitution to this site.

The displacement of the C4-chloro group by various nitrogen-based nucleophiles, known as aminolysis, is a widely utilized transformation for chloropyrimidines. This reaction allows for the synthesis of a diverse range of 4-aminopyrimidine (B60600) derivatives. The reaction typically proceeds by heating this compound with a primary or secondary amine, often in a polar solvent like propanol, DMF, or water. nih.govnih.gov A non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is commonly added to neutralize the hydrochloric acid (HCl) generated during the reaction. nih.gov This prevents the protonation and deactivation of the amine nucleophile. ntnu.no

The reaction is versatile, accommodating a wide array of amines including aliphatic, cyclic, and aromatic amines.

Amine NucleophileTypical ConditionsProduct Class
Aniline (B41778)Propan-2-ol, refluxN-phenyl-2-(o-tolyl)pyrimidin-4-amine
MorpholineEthanol (B145695), TEA, 120-140°C4-(2-(o-tolyl)pyrimidin-4-yl)morpholine
BenzylamineWater, K₂CO₃, 100°CN-benzyl-2-(o-tolyl)pyrimidin-4-amine
Piperidine (B6355638)DMF, K₂CO₃, 80°C4-(piperidin-1-yl)-2-(o-tolyl)pyrimidine

Oxygen-based nucleophiles, such as alkoxides and phenoxides, readily displace the chloride at the C4 position to yield 4-alkoxy- and 4-aryloxypyrimidines, respectively. These reactions are typically carried out by treating the chloropyrimidine with a pre-formed sodium or potassium alkoxide/phenoxide in an alcoholic solvent or an aprotic polar solvent like DMF. These ether derivatives are valuable intermediates in organic synthesis. For instance, in related systems, the substitution of a 4-chloro group with an alkoxy group is a key step in building more complex heterocyclic structures. chemrxiv.org

Oxygen NucleophileTypical ConditionsProduct Class
Sodium MethoxideMethanol (B129727), reflux4-methoxy-2-(o-tolyl)pyrimidine
Sodium EthoxideEthanol, reflux4-ethoxy-2-(o-tolyl)pyrimidine
Sodium PhenoxideDMF, 100°C4-phenoxy-2-(o-tolyl)pyrimidine

Analogous to oxygen nucleophiles, sulfur-based nucleophiles like thiolates are highly effective in displacing the C4-chloro group, leading to the formation of 4-(alkylthio)- or 4-(arylthio)pyrimidines. Thiolates are potent nucleophiles, and these reactions often proceed under mild conditions to give high yields of the corresponding thioether products. The reaction of chloro-nitroaromatic compounds with thiols can sometimes lead to the formation of reversible Meisenheimer-type complexes. nih.govnih.gov

Sulfur NucleophileTypical ConditionsProduct Class
Sodium thiophenoxideEthanol, room temperature4-(phenylthio)-2-(o-tolyl)pyrimidine
Sodium ethanethiolateDMF, 50°C4-(ethylthio)-2-(o-tolyl)pyrimidine

The substituent at the C2 position can significantly modulate the reactivity at the C4 position through both electronic and steric effects. wuxiapptec.comrsc.org

Electronic Influence : The o-tolyl group is generally considered to be weakly electron-donating due to the inductive effect (+I) and hyperconjugation of its methyl group. This electron donation slightly increases the electron density of the pyrimidine ring, which can have a modest deactivating effect on the SNAr reaction compared to a pyrimidine ring with an electron-withdrawing group at the C2 position. organic-chemistry.org However, the powerful electron-withdrawing nature of the two ring nitrogens remains the dominant factor, ensuring that the C4 position is still highly activated towards nucleophilic attack.

Steric Influence : The o-tolyl group, with its methyl group in the ortho position of the phenyl ring, imposes significant steric bulk. While this group is located at C2, its steric presence can influence the approach of nucleophiles to the adjacent C4 position. This hindrance may slow the reaction rate, particularly with very bulky nucleophiles. rsc.orgresearchgate.net The rotational orientation of the o-tolyl group relative to the pyrimidine ring can create a steric shield that impedes the formation of the tetrahedral Meisenheimer intermediate.

The rate and efficiency of SNAr reactions on chloropyrimidines can often be enhanced through acid or base catalysis.

Acid Catalysis : In the presence of an acid, such as HCl, one of the nitrogen atoms of the pyrimidine ring can become protonated. ntnu.no This protonation significantly increases the electron-deficient character of the ring, making it a much more potent electrophile. This enhanced electrophilicity accelerates the rate of attack by even weak nucleophiles, such as anilines. preprints.org However, the amount of acid must be carefully controlled; using a catalytic amount is often optimal, as excess acid can protonate the amine nucleophile, converting it into a non-nucleophilic ammonium (B1175870) salt and thereby inhibiting the reaction. ntnu.nonih.gov

Base Catalysis : Base catalysis can operate through two primary mechanisms. First, a strong base can deprotonate the nucleophile (e.g., an amine, alcohol, or thiol) to generate a more powerful anionic nucleophile (e.g., an amide, alkoxide, or thiolate), which reacts much more rapidly with the electrophilic pyrimidine ring. preprints.org Second, in reactions involving neutral amine nucleophiles, a non-nucleophilic base is often added as an "acid scavenger." ntnu.no It neutralizes the HCl produced during the substitution, preventing the formation of the unreactive ammonium salt of the nucleophile and allowing the reaction to proceed to completion. nih.gov

Reactivity and Regioselectivity at the C4-Chloro Position

Transition-Metal-Catalyzed Cross-Coupling Reactions

The C4-chloro group of the pyrimidine ring is activated towards oxidative addition by palladium(0) complexes, a key step in many cross-coupling catalytic cycles. This reactivity is enhanced by the electron-withdrawing nature of the pyrimidine nitrogens, making the C4 position a prime site for functionalization.

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically catalyzed by a palladium complex. In the case of 2,4-dichloropyrimidines, studies have consistently shown a high regioselectivity for substitution at the C4 position over the C2 position. mdpi.comresearchgate.net This preferential reactivity is attributed to the greater electrophilicity and more favorable oxidative addition of palladium into the C4-chlorine bond. mdpi.com This established principle allows for the predictable synthesis of 4-aryl- or 4-vinyl-2-(o-tolyl)pyrimidines from this compound.

The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like Pd(OAc)₂ or used directly as a complex such as Pd(PPh₃)₄. The choice of ligand, base, and solvent system is critical for achieving high yields. Dialkylbiarylphosphino ligands are often effective for coupling nitrogen-containing heterocycles. organic-chemistry.org The reaction is generally tolerant of a wide range of functional groups on the boronic acid partner.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling at the C4 Position of Chloropyrimidines
CatalystLigandBaseSolventTemperature (°C)Coupling PartnerRef
Pd(PPh₃)₄-Na₂CO₃Toluene (B28343)/EtOH/H₂O80Arylboronic acid mdpi.com
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane100Heteroarylboronic acid organic-chemistry.org
PdCl₂(dppf)-K₂CO₃DMF90Vinylboronic acid researchgate.net

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction is highly effective for the amination of electron-deficient heteroaryl chlorides. The C4-chloro substituent of this compound is an excellent substrate for this transformation, allowing for the introduction of a diverse range of primary and secondary amines at this position.

The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the aminated product and regenerate the catalyst. libretexts.org The reaction requires a palladium source, a phosphine (B1218219) ligand, and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu). The choice of ligand is crucial and often tailored to the specific amine and aryl halide substrates.

Table 2: General Conditions for Buchwald-Hartwig Amination of Heteroaryl Chlorides
Catalyst PrecursorLigandBaseSolventTemperature (°C)Amine SubstrateRef
Pd(OAc)₂XPhosKOt-BuToluene110Primary/Secondary Anilines beilstein-journals.org
Pd₂(dba)₃BINAPCs₂CO₃1,4-Dioxane100Aliphatic Amines wikipedia.org
Pd(OAc)₂RuPhosK₃PO₄t-BuOH80Primary Amines libretexts.org

Beyond the Suzuki and Buchwald-Hartwig reactions, the reactive C4-Cl bond of this compound is amenable to other palladium-catalyzed cross-coupling methodologies.

Sonogashira Coupling: This reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne, creating an arylethyne moiety. wikipedia.orgorganic-chemistry.org It is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. wikipedia.org The reaction has been successfully applied to 4-chloroquinazolines, a related heterocyclic system, demonstrating its utility for functionalizing the C4 position. researchgate.net This provides a direct pathway to synthesize 4-alkynyl-2-(o-tolyl)pyrimidines.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is particularly useful for its high functional group tolerance and the ability to form C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. The successful application of Negishi coupling to chloropyrimidine substrates confirms its viability for modifying this compound. rsc.org

Table 3: Conditions for Sonogashira and Negishi Couplings of Chloro-N-Heterocycles
ReactionCatalystCo-catalyst/ReagentBaseSolventTypical SubstrateRef
SonogashiraPd(PPh₃)₄CuIEt₃N / PiperidineTHF or DMFTerminal Alkyne wikipedia.orgresearchgate.net
NegishiPd(dppf)Cl₂Organozinc Halide-THFAryl- or Alkylzinc wikipedia.orgrsc.org

Electrophilic and Radical Transformations on the o-Tolyl Ring

The o-tolyl substituent provides an additional site for functionalization, distinct from the pyrimidine core. The methyl group is susceptible to benzylic reactions, while the aromatic ring can be functionalized via directed metalation.

The methyl group of the o-tolyl moiety is a benzylic position and is thus activated for radical reactions and oxidation. While specific studies on this compound are not prevalent, the reactivity can be inferred from standard transformations of toluene and its derivatives.

Radical Halogenation: Benzylic bromination can be achieved using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or light. This would convert the methyl group into a bromomethyl group, a versatile intermediate for subsequent nucleophilic substitutions.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium persulfate (K₂S₂O₈), can oxidize the benzylic methyl group. beilstein-journals.org Depending on the reaction conditions, this can yield the corresponding benzaldehyde (B42025) or benzoic acid derivative, providing a handle for further derivatization such as reductive amination or amide coupling.

Table 4: Potential Transformations of the o-Tolyl Methyl Group
TransformationReagentsProduct Functional Group
Radical BrominationNBS, AIBN (cat.)-CH₂Br
Oxidation (Partial)MnO₂-CHO
Oxidation (Full)KMnO₄, heat-COOH

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization of aromatic rings. wikipedia.orgbaranlab.org It utilizes a directing metalation group (DMG), which contains a heteroatom that coordinates to a strong organolithium base (e.g., n-butyllithium), directing deprotonation to the adjacent ortho position. baranlab.org

In this compound, the pyrimidine ring itself can function as a DMG. The Lewis basic nitrogen atom at the N1 position can coordinate an alkyllithium reagent, directing the deprotonation of the closest C-H bond on the tolyl ring, which is at the C6' position. This generates a lithiated intermediate regioselectively. This intermediate is a potent nucleophile and can react with a wide variety of electrophiles to introduce new functional groups exclusively at the position ortho to the pyrimidine substituent. This strategy has been demonstrated using pyrimidine as a removable directing group for functionalizing other aromatic systems. acs.org

Table 5: Directed ortho-Metalation of the o-Tolyl Ring and Subsequent Electrophilic Quench
StepReagentsIntermediate/Product
1. Lithiationn-BuLi or s-BuLi, THF, -78 °C6'-lithiated aryl intermediate
2. Electrophilic QuenchD₂O6'-deuterio product
I₂6'-iodo product
DMF6'-formyl product (-CHO)
CO₂ then H₃O⁺6'-carboxy product (-COOH)
R-X (e.g., CH₃I)6'-alkyl product

Structure Activity Relationship Sar Studies of 4 Chloro 2 O Tolyl Pyrimidine Analogues

Methodological Frameworks for SAR Investigation in Pyrimidine (B1678525) Systems

The pyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous natural and synthetic bioactive compounds. nih.govwjarr.com Methodological frameworks for investigating SAR in pyrimidine systems are well-established and focus on systematically altering the core and its substituents to probe interactions with biological targets.

Systematic modification of the pyrimidine core is a primary strategy to explore the chemical space around a lead compound. Each position on the ring (C2, C4, C5, and C6) offers a vector for modification, and changes at these sites can significantly impact a molecule's interaction with a biological target.

C2 Position: The C2 position, occupied by the o-tolyl group in the parent compound, is crucial for establishing key interactions. Modifications here can involve altering the aryl group, introducing different heterocyclic rings, or varying the linker between the pyrimidine and the substituent.

C4 Position: The chlorine atom at the C4 position is a versatile handle for synthetic modification. As a good leaving group, it facilitates nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups, including amines, ethers, and thioethers. nih.gov This position is often critical for tuning potency and selectivity.

C5 Position: The C5 position is a common site for introducing substituents that can modulate the electronic properties of the ring and provide additional interaction points. Electron-withdrawing groups at C5 can influence the reactivity of other positions. wur.nl

A common approach involves keeping one part of the molecule constant while systematically varying another. For example, in a series of 2,4-disubstituted pyrimidines, the C2 substituent might be fixed while a library of different amines is introduced at the C4 position to probe the requirements of a specific binding pocket. nih.gov

Table 1: Representative Modifications on the Pyrimidine Core and Their General Impact

Position ModifiedType of ModificationGeneral Impact on Activity
C2 Variation of aryl/heterocyclic ringsModulates primary target engagement, selectivity
C4 Introduction of amines, ethers, thiolsTunes potency, selectivity, and solubility
C5 Addition of small alkyl or halogen groupsFine-tunes electronic properties and metabolic stability
C6 Introduction of alkyl or aryl groupsCan improve potency and influence conformation

The substituents at the C2 and C4 positions of the pyrimidine ring are often primary drivers of biological activity and selectivity. SAR studies on 2,4-disubstituted pyrimidines have shown that both steric and electronic properties of these substituents are critical. nih.gov

For instance, in a series of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, the inhibitory activity was highly sensitive to the nature of the groups at both C2 and C4. At the C4 position, replacing the chloro group with various substituted anilines or benzylamines allows for exploration of a pocket that can accommodate bulky groups. At the C2 position, introducing different cyclic amines like pyrrolidine (B122466) or piperidine (B6355638) can significantly affect potency and selectivity between different enzyme isoforms. nih.gov

The following table illustrates SAR findings from a study on 2,4-disubstituted pyrimidines as dual ERα/VEGFR-2 ligands.

Table 2: SAR of 2,4-Disubstituted Pyrimidines as ERα/VEGFR-2 Ligands

CompoundC2-SubstituentC4-SubstituentERα Binding IC₅₀ (µM)VEGFR-2 Inhibition IC₅₀ (µM)
II-9OH 4-hydroxyphenylAniline (B41778)1.640.085
Tamoxifen (B1202) -->50-

Data sourced from a study on dual ERα/VEGFR-2 ligands, highlighting the potency of the 2-(4-hydroxyphenyl)pyrimidine scaffold. ptfarm.pl

The data indicates that a 2-(4-hydroxyphenyl) pyrimidine core coupled with an aniline group at C4 results in a compound with potent dual inhibitory activity, significantly more effective than the reference compound tamoxifen in ERα binding. ptfarm.pl

The position of the methyl group on the tolyl substituent—ortho, meta, or para—can have a profound impact on the molecule's conformation, electronic distribution, and ability to fit into a binding pocket. This is known as positional isomerism. mdpi.com

Steric Effects: The ortho-tolyl group, as present in 4-Chloro-2-(o-tolyl)pyrimidine, is the most sterically hindered isomer. The methyl group's proximity to the pyrimidine ring can force a twisted conformation, which may be either beneficial or detrimental to binding, depending on the topology of the target protein's active site. In contrast, the para-tolyl isomer is the least sterically hindered, allowing for more conformational freedom. The meta isomer presents an intermediate level of steric hindrance.

Electronic Effects: The methyl group is weakly electron-donating. While the electronic difference between the isomers is subtle, it can influence properties like pKa and the molecule's dipole moment, which in turn affects solubility and interactions with polar residues in a binding site. nih.gov

In a study on oxazolo[5,4-d]pyrimidine (B1261902) derivatives, the position of a methyl group on a benzyl (B1604629) moiety was found to be critical for cytotoxic potential. The analysis indicated that ortho- and para-methyl substituents were beneficial for activity, while the meta-methyl derivative was less active. mdpi.com This suggests that for certain targets, the specific placement of the methyl group is crucial for optimal interaction, potentially by positioning it within a hydrophobic sub-pocket of the active site. The ortho position, by inducing a specific dihedral angle, might orient the molecule perfectly for optimal binding, whereas the meta position might fail to achieve this favorable orientation.

Computational Approaches in Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies employ computational and statistical methods to establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. These models are invaluable for predicting the activity of novel analogues and guiding further synthetic efforts.

Three-dimensional QSAR (3D-QSAR) methods are powerful tools that analyze the steric and electrostatic fields surrounding a set of aligned molecules to explain their activities.

Comparative Molecular Field Analysis (CoMFA): CoMFA calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields of a series of molecules at various grid points. The resulting values are then correlated with biological activity using statistical methods like Partial Least Squares (PLS). The output is often visualized as 3D contour maps, where different colored regions indicate areas where steric bulk or specific electrostatic charges are predicted to increase or decrease activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive picture of the physicochemical properties required for optimal biological activity. CoMSIA contour maps similarly guide medicinal chemists in designing more potent compounds by highlighting favorable and unfavorable regions for these properties.

Numerous studies on pyrimidine derivatives have successfully employed CoMFA and CoMSIA to build predictive models for various biological targets, including enzymes and receptors. researchgate.net

Computational strategies in drug design are broadly categorized as either ligand-based or structure-based, and both are integral to the lead optimization process.

Ligand-Based Drug Design (LBDD): This approach is used when the 3D structure of the biological target is unknown. It relies on the information from a set of known active and inactive molecules. The principle is that molecules with similar structures are likely to have similar biological activities. Techniques used in LBDD include pharmacophore modeling and QSAR. A pharmacophore model defines the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for activity. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein or enzyme is available (e.g., from X-ray crystallography or NMR), SBDD can be employed. The primary tool in SBDD is molecular docking, which predicts the preferred orientation and binding affinity of a ligand within the active site of a target. Docking studies can rationalize the observed SAR of a series of compounds and help prioritize the synthesis of new analogues with improved predicted binding energies and interactions.

In the lead optimization of pyrimidine analogues, an integrated approach combining both ligand-based and structure-based methods is often most effective. QSAR and pharmacophore models can suggest key features, while molecular docking can provide a detailed atomistic understanding of the interactions driving potency and selectivity.

Conformational Analysis and Molecular Flexibility of Pyrimidine Scaffolds

The conformational landscape and molecular flexibility of pyrimidine scaffolds are critical determinants of their biological activity. For 2-arylpyrimidine derivatives such as this compound, the rotational barrier around the C2-aryl bond is a key parameter governing the molecule's three-dimensional shape and its ability to interact with biological targets.

The presence of substituents on the pyrimidine ring and the aryl moiety significantly influences the molecule's conformational preferences. In the case of 2-aminopyrimidine, computational studies using density functional theory (DFT) have shown that the energy profile of the amino group rotation can be complex, with the potential for two distinct rotational barriers. uisek.edu.ec This highlights the importance of considering multiple torsional angles when analyzing the conformational flexibility of substituted pyrimidines.

For 2-aryl substituted pyrimidines, the ortho-substituent on the aryl ring, such as the methyl group in this compound, introduces steric hindrance that can significantly impact the rotational barrier. Studies on related systems, such as o-tolunitrile, have utilized millimeter-wave rotational spectroscopy and DFT calculations to determine the barrier to internal rotation of the methyl group, providing insights into the steric environment around the aryl ring. researchgate.net

The flexibility of the pyrimidine scaffold is not limited to the rotation of substituents. Molecular dynamics simulations of organic molecular crystals have demonstrated that the pyrimidine ring itself can exhibit dynamic behavior, including molecular reorientations. rsc.org The choice of force field in such simulations is crucial for accurately reproducing structural and dynamic properties. rsc.org

The following table summarizes key aspects of conformational analysis relevant to this compound and its analogues:

FeatureDescriptionRelevance to this compound
Rotational Barrier The energy required to rotate the o-tolyl group around the C2-aryl bond.Influences the preferred orientation of the tolyl group relative to the pyrimidine ring, affecting receptor binding.
Dihedral Angle The angle between the plane of the pyrimidine ring and the plane of the o-tolyl ring.Defines the three-dimensional shape of the molecule and is a key determinant of biological activity.
Molecular Flexibility The ability of the molecule to adopt different conformations.Allows for induced-fit binding to biological targets and exploration of different interaction modes.
Computational Modeling Use of methods like DFT and molecular dynamics to predict conformational properties.Provides insights into the conformational landscape where experimental data is lacking.

Detailed research findings from various studies on related pyrimidine analogues have shed light on the structure-activity relationships (SAR) concerning their biological activities, particularly as anticancer agents.

Another series of 2,5-disubstituted pyrimidines demonstrated moderate in vitro cytotoxic activity against the HeLa cell line. rsc.org The synthesis of these compounds involved a Suzuki coupling reaction to introduce various aryl groups at the 5-position of the pyrimidine ring. rsc.org

Furthermore, research on 2-arylamino-4-aryl-pyrimidines identified them as potent inhibitors of PAK1 kinase. mdpi.com The incorporation of a bromide at the 5-position of the pyrimidine core, in combination with a 1,2-dimethylpiperazine (B29698) pendant domain, yielded a lead compound with potent PAK1 inhibition and anti-proliferative activity in various colon cancer cell lines. mdpi.com

The following interactive data table summarizes the anticancer activity of selected 4-chloro-2-aryl pyrimidine analogues against various cancer cell lines.

CompoundAryl SubstituentCancer Cell LineActivity MetricValueReference
6h3,4,5-trimethoxyphenylSNB-19 (CNS Cancer)PGI (%)65.12 nih.gov
6h3,4,5-trimethoxyphenylNCI-H460 (Non-Small Cell Lung Cancer)PGI (%)55.61 nih.gov
6h3,4,5-trimethoxyphenylSNB-75 (CNS Cancer)PGI (%)54.68 nih.gov
6f2-hydroxyphenylVariousMean GP (%)96.45 nih.gov
6c4-nitrophenylVariousMean GP (%)96.97 nih.gov
K54-chlorophenylMCF-7 (Breast Cancer)IC50 (µM)119 researchgate.net
K54-chlorophenylHeLa (Cervical Cancer)IC50 (µM)15 researchgate.net

Advanced Computational and Spectroscopic Characterization of 4 Chloro 2 O Tolyl Pyrimidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including optimized geometry, electronic distribution, and reactivity, providing insights that are complementary to experimental data.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. aimspress.com A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. jocpr.com

For 4-Chloro-2-(o-tolyl)pyrimidine, DFT calculations would likely reveal that the HOMO is primarily localized on the electron-rich o-tolyl ring and the pyrimidine (B1678525) ring's nitrogen atoms. In contrast, the LUMO is expected to be distributed over the electron-deficient pyrimidine ring, particularly the carbon atoms bonded to the electronegative chlorine and nitrogen atoms. This distribution indicates that the molecule would likely undergo electrophilic attack on the tolyl ring and nucleophilic attack on the pyrimidine ring.

Interactive Data Table: Predicted Frontier Orbital Energies

The following data is a theoretical prediction for this compound, calculated using a DFT method like B3LYP/6-31G(d,p).

ParameterPredicted Value (eV)Description
HOMO Energy-6.45Energy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy-1.20Energy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap (ΔE)5.25Indicates high kinetic stability and low chemical reactivity.

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the electrostatic potential mapped onto the molecule's electron density surface. It is an invaluable tool for predicting and understanding intermolecular interactions and chemical reactivity. The ESP map uses a color spectrum to indicate different potential regions: red signifies areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In the case of this compound, an ESP analysis would be expected to show the most negative potential (red/yellow) localized around the two nitrogen atoms of the pyrimidine ring due to their lone pairs of electrons. A region of negative potential would also be associated with the chlorine atom. Conversely, positive potential (blue) would be concentrated on the hydrogen atoms of the tolyl ring and the pyrimidine ring, making them potential sites for nucleophilic interaction. This analysis helps in understanding non-covalent interactions, such as hydrogen bonding, and guides the prediction of how the molecule will interact with other reagents or biological targets.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While DFT provides insights into a static, optimized structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's conformational landscape and flexibility.

For this compound, a key structural feature is the single bond connecting the pyrimidine and o-tolyl rings. Rotation around this bond is possible, but it is sterically hindered by the presence of the ortho-methyl group. MD simulations would be instrumental in exploring the potential energy surface associated with this rotation. The simulation would reveal the most stable (lowest energy) dihedral angle between the two rings and the energy barriers required for rotation. It is expected that the lowest energy conformation would involve a twisted arrangement of the rings to minimize steric clash between the ortho-methyl group and the adjacent nitrogen atom of the pyrimidine ring. This information is crucial for understanding how the molecule's shape influences its packing in the solid state and its interaction with other molecules in solution.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

A complete NMR characterization of this compound would involve a suite of 1D and 2D experiments.

¹H NMR: This experiment identifies the different types of protons in the molecule. The spectrum would show distinct signals for the protons on the pyrimidine ring, the aromatic protons on the tolyl ring, and the methyl protons.

¹³C NMR: This provides information about the carbon skeleton. Unique signals would be observed for each carbon atom in the pyrimidine and tolyl rings, as well as the methyl carbon.

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. It would be used to confirm the connectivity of adjacent protons within the tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is essential for assigning the specific ¹H signal to its corresponding ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is crucial for piecing together the molecular structure. For instance, an HMBC experiment would show a correlation from the methyl protons to the carbons of the tolyl ring, confirming the position of the methyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A key NOESY correlation would be expected between the ortho-methyl protons and the proton at the 6-position of the pyrimidine ring, providing definitive evidence for the spatial proximity of these groups and offering insight into the preferred rotational conformation of the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

The following assignments are predictive and based on analogous structures.

PositionAtom TypePredicted δ (ppm)Expected MultiplicityKey HMBC Correlations
5C~129.0-H6
6H~8.70dC4, C5
6C~158.0-H5
2'C~138.0-H3', H1' (methyl)
3'H~7.40mC1', C2', C4', C5'
3'C~131.0-H4', H5'
4'H~7.35mC3', C5', C6'
4'C~129.5-H3', H5'
5'H~7.30mC1', C3', C4', C6'
5'C~126.0-H3', H4', H6'
6'H~7.50dC2', C4', C5'
6'C~136.0-H5'
MeH~2.50sC1', C2', C6'
MeC~21.5-H (methyl)

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal, one can generate an electron density map from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with high precision.

For this compound, a single-crystal X-ray structure would provide unambiguous confirmation of its molecular geometry. It would precisely measure the dihedral angle between the pyrimidine and tolyl rings, confirming the conformation predicted by MD simulations. Furthermore, it would reveal how the molecules pack in the crystal lattice, identifying key intermolecular interactions such as π-π stacking between the aromatic rings or weak hydrogen bonds that stabilize the solid-state structure. The structure of the closely related 4-Chloro-2-phenylpyrimidine has been determined, providing a basis for comparison. nih.gov The addition of the ortho-methyl group in this compound would be expected to significantly influence the crystal packing by introducing steric bulk that disrupts the packing arrangement of the parent compound.

Interactive Data Table: Hypothetical Crystallographic Data

This data is a plausible prediction based on related pyrimidine structures.

ParameterHypothetical Value
Chemical FormulaC₁₁H₉ClN₂
Formula Weight204.66
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.8
β (°)105.0
Volume (ų)972
Z4
Density (calculated) (g/cm³)1.40

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. While specific, detailed experimental mass spectrometry data for this compound is not widely available in the public domain, a theoretical analysis of its molecular weight and expected fragmentation can be presented based on its chemical structure.

The molecular formula of this compound is C₁₁H₉ClN₂. The exact molecular weight can be calculated by summing the masses of the constituent isotopes. The presence of chlorine is particularly significant in mass spectrometry due to its isotopic distribution (³⁵Cl and ³⁷Cl), which would result in a characteristic M+2 peak.

A detailed analysis of the fragmentation of this compound would reveal the stability of different parts of the molecule. The ionization process typically involves the removal of an electron to form a molecular ion (M⁺). This high-energy species then undergoes fragmentation through various pathways. The likely fragmentation patterns can be predicted by considering the weakest bonds and the stability of the resulting fragments. For this compound, key fragmentations would be expected to involve the loss of the chlorine atom, cleavage of the bond between the pyrimidine ring and the tolyl group, and fragmentation of the tolyl group itself.

Table 1: Theoretical Mass Spectrometry Data for this compound

ParameterValue
Molecular Formula C₁₁H₉ClN₂
Monoisotopic Mass 216.0454 g/mol
Average Mass 216.66 g/mol
Nominal Mass 216 g/mol

Table 2: Predicted Major Fragmentation Patterns for this compound

m/z (mass-to-charge ratio)Proposed FragmentDescription of Loss
216/218[C₁₁H₉ClN₂]⁺Molecular ion (M⁺) with isotopic peak for Cl
181[C₁₁H₉N₂]⁺Loss of Chlorine radical (·Cl)
125[C₇H₉]⁺Cleavage of the tolyl group
91[C₇H₇]⁺Tropylium ion from the tolyl group
113[C₄H₂ClN₂]⁺Pyrimidine ring fragment

Application As a Synthetic Building Block for Complex Chemical Architectures

Scaffold for the Construction of Fused Pyrimidine (B1678525) Systems

The pyrimidine core of 4-Chloro-2-(o-tolyl)pyrimidine serves as a foundational scaffold for building more elaborate fused heterocyclic systems. These fused rings are prevalent in medicinal chemistry and materials science.

Annulation Reactions to Form Novel Polycyclic Heterocycles

Annulation reactions, which involve the formation of a new ring onto an existing one, are a key strategy for synthesizing polycyclic systems. In principle, this compound can undergo annulation at various positions. The chlorine atom at the C4 position can be displaced by a nucleophile that contains a second reactive site, which can then cyclize onto the pyrimidine ring to form a new fused ring.

However, a detailed review of current scientific literature reveals a lack of specific, documented examples of annulation reactions originating from this compound to form novel polycyclic heterocycles. While the general methodology is well-established for other chloropyrimidine derivatives, its direct application to this specific compound has not been extensively reported.

Synthesis of Thieno[3,2-d]pyrimidines and Related Fused Pyrimidines

Thienopyrimidines are a class of fused heterocycles with significant biological activities. The synthesis of thieno[3,2-d]pyrimidines often involves the reaction of a substituted aminothiophene with a pyrimidine precursor or the construction of a thiophene (B33073) ring onto a pre-existing pyrimidine. For instance, a common route involves reacting a 4-chloropyrimidine (B154816) with an aminothiophene derivative.

Despite the established synthetic routes for thienopyrimidines from chloropyrimidine precursors, specific studies detailing the use of this compound for the synthesis of thieno[3,2-d]pyrimidines or other related fused pyrimidines are not prominently featured in available research. While related structures, such as those containing a p-tolyl group, have been synthesized from their corresponding 4-chloro-pyrimidine precursors, the direct synthetic lineage from the ortho-tolyl isomer remains underexplored in published works. nih.gov

Precursor in Parallel Synthesis and Combinatorial Library Generation

Parallel synthesis and the generation of combinatorial libraries are powerful tools in drug discovery, allowing for the rapid creation of a multitude of structurally related compounds for screening. The 4-chloropyrimidine scaffold is highly suitable for this purpose, as the chlorine atom can be readily displaced by a wide array of nucleophiles (amines, alcohols, thiols), enabling the introduction of diverse functional groups.

Theoretically, this compound is an excellent candidate for such synthetic endeavors. By reacting it with a library of amines, for example, a large collection of 4-amino-2-(o-tolyl)pyrimidine derivatives could be generated efficiently. This approach is fundamental to creating focused libraries for identifying lead compounds in medicinal chemistry. nih.govnih.gov Nevertheless, there is a scarcity of published studies that explicitly document the use of this compound as the foundational precursor for the parallel synthesis or combinatorial library generation.

Role in the Total Synthesis of Complex Natural Products and Analogues

The total synthesis of complex natural products often relies on the strategic use of pre-functionalized building blocks to construct the target molecule efficiently. Heterocyclic compounds are key components of many natural products, and intermediates like this compound could potentially serve as crucial fragments in a convergent synthesis strategy.

A comprehensive search of the literature on natural product synthesis indicates that this compound has not been reported as a key intermediate in the total synthesis of any known complex natural products or their analogues. While pyrimidine moieties are present in numerous natural products, the specific 2-(o-tolyl) substitution pattern has not been identified as a recurring structural motif that would necessitate the use of this particular building block in synthetic efforts. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 4-Chloro-2-(o-tolyl)pyrimidine, and how do reaction conditions influence yield?

The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between o-tolylboronic acid and 4-chloro-2-halopyrimidine derivatives is widely used. Key conditions include:

  • Catalyst: Pd(dppf)Cl₂ (0.05–0.1 equiv) .
  • Base: Cs₂CO₃ or K₃PO₄ to deprotonate intermediates .
  • Solvent: DME/H₂O or THF at 80–100°C for 12–24 h . Yields (~30–70%) depend on substituent steric effects and halogen reactivity (Cl vs. Br).

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C): To confirm regioselectivity of the o-tolyl group and absence of byproducts (e.g., para-substituted isomers) .
  • LC-MS/HPLC: Ensures purity (>95%) and identifies chlorinated impurities .
  • Elemental Analysis: Validates molecular composition, especially when synthetic intermediates lack crystalline forms .

Q. What purification strategies are effective for isolating this compound?

  • Column Chromatography: Use silica gel with hexane/ethyl acetate (gradient elution) for small-scale purification .
  • Recrystallization: For large-scale batches, solvents like ethanol or acetonitrile yield high-purity crystals if the compound is thermally stable .
  • Distillation: Not recommended due to potential decomposition at high temperatures .

Q. How should researchers handle and store this compound safely?

  • PPE: Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact .
  • Storage: –20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis .
  • Waste Disposal: Classify as halogenated waste and treat via incineration .

Q. What are the solubility properties of this compound in common solvents?

  • High Solubility: DCM, THF, DMF.
  • Low Solubility: Water, hexane.
  • Polarity: LogP ~2.8 (predicted), making it suitable for organic-phase reactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in coupling reactions involving 4-chloropyrimidine?

  • Pre-activate Boronic Acids: Use pinacol boronate esters to enhance stability and coupling efficiency .
  • Microwave-assisted Synthesis: Reduces reaction time (2–4 h vs. 24 h) and improves yields by 15–20% .
  • Additives: Catalytic amounts of TBAB (tetrabutylammonium bromide) improve phase transfer in biphasic systems .

Q. What strategies resolve contradictions between NMR and mass spectrometry data for this compound derivatives?

  • Isotopic Pattern Analysis: Confirm molecular ion clusters (e.g., Cl⁻ isotopic signatures) in HRMS to rule out adducts .
  • 2D NMR (COSY, HSQC): Assign ambiguous peaks caused by rotational isomerism or residual solvents .
  • DSC/TGA: Detect hydrate formation if mass spec data suggests higher molecular weight .

Q. How does the electronic nature of substituents on the pyrimidine ring influence reactivity in downstream functionalization?

  • Chlorine as Leaving Group: Facilitates nucleophilic aromatic substitution (SNAr) with amines/thiols at C4 .
  • o-Tolyl Group: Steric hindrance at C2 directs electrophilic attacks to C5/C6 positions .
  • Methylthio Derivatives: Serve as intermediates for sulfone/sulfoxide synthesis via oxidation .

Q. What computational methods predict the pharmacokinetic properties of this compound analogs?

  • ADMET Prediction: Use software like Schrödinger QikProp to estimate logP, solubility, and CYP450 inhibition .
  • DFT Calculations: Model charge distribution to identify reactive sites for electrophilic modifications .
  • Molecular Docking: Screen analogs against target proteins (e.g., kinases) to prioritize synthesis .

Q. How to address discrepancies in toxicity data for this compound across studies?

  • In Vitro Assays: Compare cytotoxicity (IC₅₀) in multiple cell lines (e.g., HepG2 vs. HEK293) to assess tissue specificity .
  • Metabolite Profiling: Identify toxic metabolites (e.g., chlorinated byproducts) via LC-MS/MS .
  • QSAR Models: Correlate structural features (e.g., Cl position) with LD₅₀ values from rodent studies .

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Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(o-tolyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(o-tolyl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.